molecular formula C11H8F3NO2 B1417974 methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 1098340-27-2

methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1417974
M. Wt: 243.18 g/mol
InChI Key: HEEQKKQXILYZNF-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)benzoate is an ester . The trifluoromethyl group (-CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is an important research topic . Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The linear formula of Methyl 4-(trifluoromethyl)benzoate is CF3C6H4CO2CH3 .


Chemical Reactions Analysis

The reduction of methyl (4-trifluoromethyl)benzoate was reported to be catalyzed by MoO2Cl2 .


Physical And Chemical Properties Analysis

Methyl 4-(trifluoromethyl)benzoate has a molecular weight of 204.15. It is a liquid at room temperature with a refractive index of 1.451. It has a boiling point of 94-95 °C/21 mmHg and a melting point of 13-14 °C. Its density is 1.268 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • Nenitzescu Synthesis : Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a key intermediate in synthesizing selective androgen receptor modulators. A practical synthesis method was developed from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, with a focus on Nenitzescu reaction and conversion to a novel triflate intermediate (Boros, Kaldor, & Turnbull, 2011).

Peptide and Peptoid Conformation Studies

  • Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues using Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate were synthesized for peptide and peptoid conformation elucidation studies. These derivatives have a ring that bridges the α-carbon and the 4-position of the indole ring, reducing side chain flexibility while keeping amine and carboxylic acid groups free for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Site Selective Alkenylation of Indoles

  • C-2 vs. C-4 Alkenylation Control : The compound is involved in a novel method of achieving site selectivity between C-2 and C-4 positions in indoles. The electronic nature of the ketone directing group in the compound controls the unusual choice between a 5-membered and a 6-membered metallacycle, showing that strong and weak directing groups exhibit opposite selectivity (Lanke, Bettadapur, & Prabhu, 2016).

Infrared Probes in Chemical Physics

  • Sensitivity to Local Environments : Methyl indole-4-carboxylate, a related derivative, has been studied as a fluorescent and IR probe sensitive to local hydration environments, making it useful in chemical physics, particularly for protein local structure and dynamics studies (Liu et al., 2020).

Anticancer Research

  • Derivatives in Anticancer Activity : Methyl indole-3-carboxylate derivatives have been synthesized and characterized for their anticancer activity. These derivatives are analogs of 3,3′-diindolylmethane, known for potent antitumor properties (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Safety And Hazards

Methyl 4-(trifluoromethyl)benzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Trifluoromethyl-containing compounds have found numerous applications in medicines, electronics, agrochemicals, and catalysis . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)9-5-6-7(11(12,13)14)3-2-4-8(6)15-9/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEQKKQXILYZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227651
Record name Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

CAS RN

1098340-27-2
Record name Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Neagoie, E Vedrenne, F Buron, JY Mérour… - European journal of …, 2012 - Elsevier
A library of substituted chromeno[3,4-b]indoles was developed as Lamellarin isosters. Synthesis was achieved from indoles after a four-step pathway sequence involving C-3 iodination, …
Number of citations: 100 www.sciencedirect.com
D Maitraie, GV Reddy, VR Rao, S Ravikanth… - Tetrahedron, 2005 - Elsevier
Synthesis of novel-2,3-bifunctionalised indole regioisomers (/ and /) from unsymmetrical dicyanoanilines by regioselective cyclization in two independent ways. Regioisomers are further …
Number of citations: 16 www.sciencedirect.com

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